molecular formula C10H13NO2 B8561077 Ethyl 2-(2-methylpyridin-3-yl)acetate

Ethyl 2-(2-methylpyridin-3-yl)acetate

Cat. No. B8561077
M. Wt: 179.22 g/mol
InChI Key: HNUFWLPQHYPGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methylpyridin-3-yl)acetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-methylpyridin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-methylpyridin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-(2-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h4-6H,3,7H2,1-2H3

InChI Key

HNUFWLPQHYPGPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

790 mg (5.98 mmol) of the compound from Example 38A are initially introduced into 10 ml ethanol, 4 ml concentrated sulfuric acid are added slowly and the mixture is heated under reflux for 6 h. After cooling, the mixture is neutralized with 6.00 g sodium bicarbonate and saturated sodium bicarbonate solution. The aqueous phase is extracted several times with ethyl acetate and the combined organic phases are dried over sodium sulfate, filtered and concentrated. The residue is reacted without further purification.
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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